molecular formula C9H5N3O4 B14330686 4,5-Dinitroisoquinoline CAS No. 111493-33-5

4,5-Dinitroisoquinoline

Cat. No.: B14330686
CAS No.: 111493-33-5
M. Wt: 219.15 g/mol
InChI Key: PVXBOYIEXYUFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dinitroisoquinoline is a heterocyclic aromatic organic compound, belonging to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of nitro groups at the 4 and 5 positions of the isoquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroisoquinoline typically involves nitration of isoquinoline. One common method is the reaction of isoquinoline with a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 4 and 5 positions. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dinitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dinitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dinitroisoquinoline is primarily related to its ability to interact with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins, DNA, and other cellular components.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the nitro groups.

    4-Nitroisoquinoline: Contains a single nitro group at the 4 position.

    5-Nitroisoquinoline: Contains a single nitro group at the 5 position.

Comparison: 4,5-Dinitroisoquinoline is unique due to the presence of two nitro groups, which significantly alters its chemical reactivity and biological activity compared to isoquinoline and its mono-nitro derivatives. The dual nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions and potentially more potent in biological applications .

Properties

CAS No.

111493-33-5

Molecular Formula

C9H5N3O4

Molecular Weight

219.15 g/mol

IUPAC Name

4,5-dinitroisoquinoline

InChI

InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-10-5-8(9(6)7)12(15)16/h1-5H

InChI Key

PVXBOYIEXYUFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.